Diastase - 9000-92-4

Diastase

Catalog Number: EVT-1477117
CAS Number: 9000-92-4
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diastase is a term historically used to describe enzymes that catalyze the breakdown of starch into maltose. [] The name "diastase" originates from the Greek word "διάστασις" (diastasis), meaning "separation." [] Today, the term is more commonly replaced with "amylase," which encompasses a group of enzymes responsible for starch hydrolysis. [] Diastase is primarily found in plant sources, such as malt, and in the saliva and pancreas of animals. [, , ]

Classification and Role in Scientific Research

  • α-amylase (1,4-α-D-glucan glucanohydrolase): Randomly cleaves α-1,4 glycosidic bonds within the starch molecule, producing dextrins, maltose, and glucose. [, ] Found in saliva and pancreatic juice of animals, and in germinating grains. [, ]
  • β-amylase (1,4-α-D-glucan maltohydrolase): Cleaves α-1,4 glycosidic bonds from the non-reducing end of the starch molecule, releasing maltose units sequentially. [, ] Found in plants, particularly in germinating seeds. []
  • Food Science: Analyzing honey quality, understanding starch digestion, and developing food processing techniques. [, , ]
  • Biochemistry: Investigating enzyme kinetics, exploring enzyme adsorption onto materials, and studying enzyme stability under different conditions. [, , ]
  • Plant Physiology: Understanding starch metabolism in plants and exploring the role of diastase in seed germination. [, ]
  • Clinical Research: Monitoring pancreatic function and diagnosing pancreatic disorders. [, ]

α-Amylase

Compound Description: α-Amylase is an enzyme that catalyzes the hydrolysis of α-1,4-glycosidic linkages in starch, yielding shorter chain dextrins and ultimately maltose. It is a major component of diastase, often used synonymously [, , ].

β-Amylase

Compound Description: β-Amylase is another enzyme involved in starch hydrolysis. It specifically cleaves α-1,4-glycosidic linkages from the non-reducing ends of starch, producing maltose units sequentially [, ].

Invertase (α-Glucosidase)

Compound Description: Invertase, also known as α-glucosidase, is an enzyme that catalyzes the hydrolysis of sucrose into glucose and fructose [, , ]. It is found in honey alongside diastase.

Relevance: While not structurally related to diastase, invertase is often studied in conjunction with diastase, particularly in honey analysis. Both enzymes serve as indicators of honey quality and freshness [, , ].

Glucose Oxidase

Compound Description: Glucose oxidase is an enzyme that catalyzes the oxidation of glucose to gluconic acid, producing hydrogen peroxide in the process [, ]. It is found in honey and contributes to its antimicrobial properties.

Relevance: Similar to invertase, glucose oxidase is often investigated alongside diastase in honey research. Both serve as quality indicators, although glucose oxidase is less reliable due to its sensitivity to light [].

Hydroxymethylfurfural (HMF)

Compound Description: Hydroxymethylfurfural (HMF) is an organic compound formed during the degradation of sugars, particularly fructose, under acidic conditions and heat [, , , ].

Relevance: While not structurally related to diastase, HMF is a critical indicator of honey quality, often analyzed alongside diastase activity. Elevated HMF levels indicate heating or prolonged storage, potentially compromising honey quality [, , , ].

Proline

Compound Description: Proline is an amino acid naturally present in honey. It serves as an indicator of honey maturity and authenticity [, ].

Relevance: Though structurally unrelated to diastase, proline is frequently studied alongside diastase in honey analysis. Both are important for assessing honey quality and authenticity, with proline indicating maturity and diastase reflecting freshness [, ].

Pepsin

Compound Description: Pepsin is a digestive enzyme primarily responsible for protein breakdown in the stomach [, ]. It functions optimally in acidic environments.

Relevance: While structurally and functionally distinct from diastase, pepsin is mentioned in research investigating digestive enzymes, particularly in the context of multi-enzyme preparations [, ].

Pancreatin

Compound Description: Pancreatin is a mixture of digestive enzymes, including amylase, protease, and lipase, extracted from the pancreas []. It is used to aid digestion.

Relevance: Although not directly related to diastase, pancreatin's inclusion in some studies highlights its role in digestive processes and its potential use in multi-enzyme formulations alongside diastase [].

Source and Classification

Diastase is sourced from various natural materials, particularly grains like barley, wheat, and corn. It can also be extracted from malted grains, where the enzymatic activity is significantly enhanced due to the malting process. Diastase is classified under hydrolases, specifically within the subgroup of glycoside hydrolases, which are responsible for breaking down glycosidic bonds in carbohydrates.

Synthesis Analysis

Methods of Synthesis

The synthesis of diastase can be achieved through various methods:

  1. Extraction from Grains: Diastase is commonly extracted from grains using water or aqueous solutions containing reducing agents. For example, a process involving sodium sulfite can enhance extraction efficiency by breaking down proteins that bind diastase, allowing it to be solubilized in water. This method has been shown to increase diastase yield significantly when applied to wheat products .
  2. Microbial Fermentation: Certain bacteria and fungi can produce diastase through fermentation processes. For instance, specific strains of Aspergillus or Bacillus can be cultured to produce α-amylase, which can then be harvested and purified for use in various applications.
  3. Recombinant DNA Technology: Advances in biotechnology allow for the genetic engineering of microorganisms to produce diastase with desired properties, such as increased stability or activity at elevated temperatures.

Technical Details

The extraction process typically involves grinding the grain to increase surface area, followed by treatment with water or a reducing agent at controlled temperatures to optimize enzyme activity. The resulting mixture is then filtered to isolate the liquid containing diastase.

Molecular Structure Analysis

Structure and Data

Diastase enzymes, particularly α-amylases, have a complex tertiary structure characterized by multiple domains that facilitate substrate binding and catalysis. The active site typically contains residues that are crucial for hydrolyzing the glycosidic bonds in starch molecules.

  • Molecular Weight: The molecular weight of α-amylases varies but generally falls within the range of 45-70 kDa.
  • Isoforms: Different isoforms exist depending on the source (e.g., plant vs. microbial) and can exhibit variations in stability and activity under different conditions.
Chemical Reactions Analysis

Reactions and Technical Details

Diastase catalyzes the hydrolysis of starch through a series of reactions:

  1. Substrate Binding: The enzyme binds to starch granules at its active site.
  2. Hydrolysis Reaction: Water molecules are used to cleave the glycosidic bonds in starch, resulting in shorter chains such as maltose and glucose.
  3. Product Release: The hydrolyzed products are released from the enzyme, allowing it to engage with new substrate molecules.

This enzymatic reaction can be influenced by factors such as temperature, pH, and substrate concentration.

Mechanism of Action

Process and Data

The mechanism of action for diastase involves:

  1. Enzyme-Substrate Complex Formation: The enzyme binds to its substrate (starch) forming an enzyme-substrate complex.
  2. Transition State Stabilization: The enzyme stabilizes the transition state of the substrate during hydrolysis.
  3. Catalytic Activity: The active site facilitates the cleavage of the glycosidic bond through nucleophilic attack by a water molecule.
  4. Release of Products: After hydrolysis, glucose or maltose is released, regenerating the free enzyme for further catalytic cycles.

Kinetic studies indicate that diastase follows Michaelis-Menten kinetics under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diastase is typically a pale yellow to brown powder when dry.
  • Solubility: It is soluble in water but may require specific conditions (like temperature) for optimal solubility.

Chemical Properties

  • pH Stability: Diastase exhibits optimal activity at a pH range of 5.0 to 7.0.
  • Temperature Stability: Different isoforms have varying thermal stabilities; some remain active at temperatures above 60°C.

Relevant data indicates that diastatic activity diminishes significantly at extreme pH levels or temperatures beyond its stability range .

Applications

Scientific Uses

Diastase finds applications across several fields:

  1. Food Industry: It is widely used in brewing and baking industries for converting starches into fermentable sugars.
  2. Analytical Chemistry: Diastatic activity is measured in honey as an indicator of quality and freshness; methods like Schade and Phadebas assays are standard .
  3. Biotechnology: In research settings, diastase is utilized for studying carbohydrate metabolism and enzyme kinetics.
  4. Pharmaceuticals: It may be used in formulations requiring sugar conversion or as a digestive aid.
Introduction to Diastase

Definition and Biochemical Classification

Diastase represents a class of enzymes that catalyze the hydrolysis of starch into simpler carbohydrates. Biochemically classified under EC 3.2.1.1 (α-amylase) and related hydrolases, diastase specifically targets α-(1,4) and α-(1,6) glycosidic linkages in starch molecules. The term "diastase" historically refers to a complex enzyme system comprising primarily α-amylase, β-amylase, limit dextrinase, and α-glucosidase [1] [8]. These enzymes collectively transform starch polymers into maltose, maltotriose, glucose, and branched oligosaccharides known as dextrins. The systematic name for the principal component (α-amylase) is 4-α-D-glucan glucanohydrolase, reflecting its mechanism of cleaving internal glucosidic bonds in polysaccharide chains [7].

Table 1: Enzymatic Components of Diastase Complex

EnzymeEC NumberPrimary ActionHydrolysis Products
α-AmylaseEC 3.2.1.1Endohydrolysis of α-(1,4) bondsMaltose, maltotriose, dextrins
β-AmylaseEC 3.2.1.2Exohydrolysis from non-reducing endMaltose, β-limit dextrin
Limit DextrinaseEC 3.2.1.41Hydrolysis of α-(1,6) bondsLinear oligosaccharides
α-GlucosidaseEC 3.2.1.20Hydrolysis of terminal α-(1,4) bondsGlucose

Historical Discovery and Milestones

The discovery of diastase in 1833 by French chemists Anselme Payen and Jean-François Persoz marks the birth of enzymology as a scientific discipline. While studying malt extract at a sugar factory, they isolated a thermolabile substance capable of converting starch into sugar, which they named "diastase" from the Greek diastasis (separation) – reflecting its ability to separate soluble sugars from insoluble starch granules [1] [6]. This discovery was revolutionary as it demonstrated for the first time that a biological substance (rather than "vital forces") could catalyze chemical transformations.

Key historical milestones include:

  • 1833: Payen and Persoz publish "Mémoire sur la diastase" documenting the first enzyme isolation [1]
  • 1878: Wilhelm Kühne coins the term "enzyme" (meaning "in yeast") inspired by diastase research [6] [9]
  • 1897: Eduard Buchner's demonstration of cell-free fermentation using zymase, inspired by diastase studies, refutes vitalism [4] [9]
  • 1926: James B. Sumner crystallizes urease, confirming the protein nature of enzymes first suspected from diastase research [4]

The suffix "-ase" subsequently became the standard nomenclature for enzymes, directly derived from the name "diastase" [1] [7]. This naming convention established a systematic approach to enzyme classification that continues today under the International Union of Biochemistry.

Significance in Enzymology and Industrial Biotechnology

Diastase holds unparalleled significance as the prototype for all enzyme studies. Its discovery established fundamental principles of biocatalysis: substrate specificity (starch), optimal pH/temperature conditions, and reaction kinetics [1] [4]. Industrially, diastase provided the first commercial enzyme application when Jōkichi Takamine patented "Taka-diastase" from Aspergillus oryzae in 1894, marketed by Parke-Davis as a digestive aid [7]. This innovation pioneered the industrial enzyme market, demonstrating that biological catalysts could be isolated, standardized, and utilized commercially.

Diastase enzymes underpin global industries with annual markets exceeding $2 billion, including:

  • Starch processing (syrups, sweeteners)
  • Brewing and distilling (mashing process)
  • Baking (dough conditioning)
  • Textile processing (desizing) [2] [6]

Their historical role as model systems continues in modern enzyme engineering, where diastase components (particularly α-amylase) are frequently modified for enhanced thermostability, substrate affinity, and catalytic efficiency in industrial processes [10].

Properties

CAS Number

9000-92-4

Product Name

Diastase

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